1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Description
1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a bicyclic heterocyclic compound featuring fused pyrrole and azepine rings. Its structure includes a lactam moiety, which facilitates hydrogen bonding and influences molecular aggregation in crystalline states. Synthesized via cyclization of 3-(1-methylpyrrole-2-carboxamido)propanoic acid using polyphosphoric acid, this compound has been studied extensively for its structural and bioactive properties, including antitumor and protein kinase inhibitory activities .
Properties
IUPAC Name |
1-methyl-6,7-dihydro-5H-pyrrolo[2,3-c]azepine-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-5-3-6-7(12)2-4-10-9(13)8(6)11/h3,5H,2,4H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNQUCLPAAQEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyrrole derivative, the compound can be synthesized through a series of steps involving alkylation, cyclization, and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Crystal Packing and Hydrogen Bonding
The compound’s crystal structure is stabilized by N2–H2A···O1 hydrogen bonds, forming chains along the b-axis. Comparisons with analogs reveal substituent-dependent variations:
Table 1: Structural and Crystallographic Comparison
| Compound | Substituent | Hydrogen Bond (Å) | Melting Point (K) | Yield (%) |
|---|---|---|---|---|
| 1-Methyl-6,7-dihydropyrrolo[...]-dione | Methyl | N2–H2A···O1 (2.85)* | 428 | 65.3 |
| 1-Ethyl-1H,6H-pyrrolo[...]-dione | Ethyl | N2–H2A···O1 (2.88)* | 428 | 65.3† |
| 3-Bromo-1-methyl-6,7-dihydropyrrolo[...]-dione | Bromo | N2–H2A···O1 (2.83)* | Not reported | Not reported |
*Approximate values inferred from crystallographic data . †Assumed similar to methyl derivative due to analogous synthesis .
Hydrogen Bonding and Supramolecular Assembly
The target compound’s hydrogen bonding aligns with Etter’s graph set analysis (), where C(4) chains (infinite chains) dominate. In contrast, bulkier substituents (e.g., ethyl) may disrupt chain continuity, favoring R₂²(8) ring motifs instead. This difference highlights the role of substituents in dictating supramolecular architecture .
Bioactivity and Functional Comparisons
Table 2: Bioactive Properties
Biological Activity
1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a heterocyclic compound characterized by a unique fused ring system that combines pyrrole and azepine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C9H10N2O2
- IUPAC Name : 1-methyl-6,7-dihydro-5H-pyrrolo[2,3-c]azepine-4,8-dione
- CAS Number : 150159-13-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. Starting from a substituted pyrrole, the synthesis can proceed through alkylation, cyclization, and oxidation steps. Industrial methods often optimize these reactions for higher yields and purity using catalysts and specific reaction conditions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity and receptor interactions, leading to significant biological effects such as:
- Anticancer Activity : Studies have shown that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines . The compound's structure allows it to interact with cellular pathways involved in proliferation and apoptosis.
- Anti-inflammatory Effects : Some studies indicate that this compound may inhibit pro-inflammatory cytokines and exhibit anti-inflammatory properties . The specific mechanisms are still under investigation but may involve the inhibition of cyclooxygenase enzymes (COX) similar to other pyrrole derivatives.
Case Studies
- Anticancer Studies : Research on related pyrrole derivatives has demonstrated promising results in inhibiting cancer cell growth. For instance, compounds were tested against HepG2 (liver cancer) and EACC (breast cancer) cell lines with notable cytotoxicity observed at concentrations of 100 and 200 µg/mL .
- Anti-inflammatory Activity : A series of synthesized pyrrole derivatives showed significant anti-inflammatory activity in vivo and in vitro. The IC50 values for some compounds ranged from 0.034 to 0.052 µM for COX-2 inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-b]azepine | Fused Ring | Anticancer |
| Pyrimido[1,2-a]azepine | Fused Ring | Antimicrobial |
The unique structure of this compound differentiates it from other compounds in terms of its biological activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
